1-(1-adamantylacetyl)-4-methylpiperazine
Description
1-(1-Adamantylacetyl)-4-methylpiperazine is a piperazine derivative featuring a 1-adamantylacetyl group attached to the nitrogen atom of the 4-methylpiperazine scaffold. Adamantane derivatives are known for their lipophilicity, metabolic stability, and ability to enhance binding affinity in drug design due to their rigid, cage-like structure .
Properties
IUPAC Name |
2-(1-adamantyl)-1-(4-methylpiperazin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O/c1-18-2-4-19(5-3-18)16(20)12-17-9-13-6-14(10-17)8-15(7-13)11-17/h13-15H,2-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBDAIEGQFDGCAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)CC23CC4CC(C2)CC(C4)C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
The 4-methylpiperazine scaffold is versatile, with biological activity heavily influenced by substituents. Below is a detailed comparison of 1-(1-adamantylacetyl)-4-methylpiperazine with key analogues:
Structural and Physicochemical Comparisons
| Compound Name | Substituent | Molecular Weight | Key Structural Features |
|---|---|---|---|
| This compound | Adamantylacetyl | Not reported | High lipophilicity; rigid adamantane core |
| BD-1063 | 3,4-Dichlorophenethyl | Not reported | Arylalkyl group; sigma-1 receptor antagonist |
| JNJ7777120 | Indolylcarbonyl | 277.76 | Aromatic heterocycle; histamine H4 ligand |
| 1-(4-Fluorophenylthiocarbamoyl)-4-methylpiperazine | Fluorophenylthiocarbamoyl | Not reported | Thiocarbamoyl group; herbicide safener |
| 4F-MBZP | 4-Fluorobenzyl | Not reported | Benzyl group; psychoactive properties |
Key Observations :
Pharmacological and Functional Comparisons
Sigma Receptor Ligands
- BD-1063 (1-[2-(3,4-dichlorophenyl)ethyl]-4-methylpiperazine): Acts as a sigma-1 receptor antagonist (Ki < 100 nM) with selectivity over sigma-2 and other receptors .
- This compound :
- The adamantyl group may enhance sigma receptor binding due to hydrophobic interactions, though this requires experimental validation.
Histamine H4 Receptor Ligands
- JNJ7777120 (1-[(5-chloro-1H-indol-2-yl)carbonyl]-4-methylpiperazine):
Herbicide Safeners
- 1-(4-Fluorophenylthiocarbamoyl)-4-methylpiperazine :
Psychoactive Substances
Stability Considerations :
- Adamantane’s rigidity may confer thermal and enzymatic stability , contrasting with labile esters or thiocarbamoyl groups in other analogues .
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